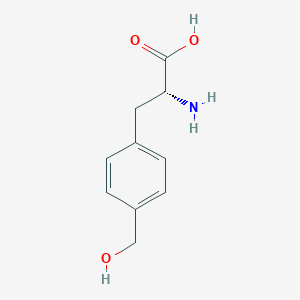

4-(Hydroxymethyl)-D-phenylalanine

Descripción general

Descripción

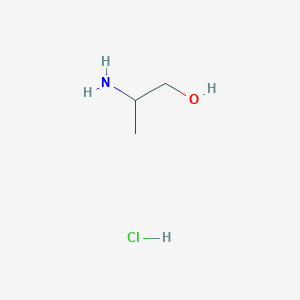

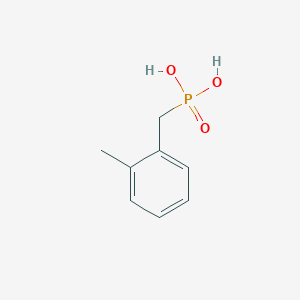

4-(Hydroxymethyl)-D-phenylalanine is a derivative of the amino acid phenylalanine with a hydroxymethyl group attached to the benzene ring. This modification can significantly alter the amino acid's properties and reactivity, making it a subject of interest in various biochemical and pharmaceutical studies. The compound has been explored in the context of peptide-protein interactions, enzyme catalysis, and as a potential probe for detecting hydroxyl radicals in biological systems .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce functional groups at desired positions on the phenyl ring. For instance, p-(4-hydroxybenzoyl)phenylalanine, a photoreactive analog, was synthesized through a reaction involving 4-(chloromethyl)benzoic anhydride and phenol, followed by further reactions to introduce the amino acid functionality . Similarly, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine involved protection strategies for solid-phase peptide synthesis . These methods highlight the complexity and precision required in synthesizing modified phenylalanine derivatives.

Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)-D-phenylalanine and its analogs is characterized by the presence of additional functional groups on the phenyl ring, which can influence the molecule's overall reactivity and interaction with other biomolecules. For example, the presence of a hydroxymethyl group can potentially mimic post-translational modifications such as phosphorylation . The precise positioning of these groups is crucial for the molecule's biological activity and its ability to participate in specific chemical reactions.

Chemical Reactions Analysis

Chemical reactions involving 4-(Hydroxymethyl)-D-phenylalanine and its analogs are diverse and can include hydroxylation, photolysis, and interactions with proteins. The hydroxylation of phenylalanine derivatives by enzymes such as phenylalanine hydroxylase can lead to the formation of tyrosine or other hydroxylated products . Photoreactive analogs can be used to study peptide-protein interactions through photoaffinity labeling, as demonstrated with p-(4-hydroxybenzoyl)phenylalanine . Additionally, the hydroxymethylation of phenylalanine has been observed in Escherichia coli, indicating a role in metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Hydroxymethyl)-D-phenylalanine derivatives are influenced by the nature and position of the substituents on the phenyl ring. These properties can affect solubility, stability, and reactivity. For example, the introduction of a photoreactive group can enable the study of protein interactions through photoaffinity labeling, while the presence of a hydroxymethyl group can increase the molecule's hydrophilicity . The specific activities of these compounds in biological systems can also be modulated by their physical and chemical properties, as seen with the use of d-phenylalanine derivatives to detect hydroxyl radicals .

Aplicaciones Científicas De Investigación

Polymer Chemistry and Peptide Synthesis

- The [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin is used as one of the most common polymer supports in peptide synthesis .

- The resin was studied using dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .

- A developed experimental master plots (exp-MP) model was presented that can describe in more detail the pyrolysis of the resin established upon 4-hydroxybenzyl alcohol (PHB) on polystyrene .

- The model assumes that the Wang resin is pyrolyzed through three parallel independent reaction steps .

- The kinetic triplet parameters obtained were compared with those available in the literature .

- The fraction distribution analysis was performed, enabling reliable prediction of liquid products produced during the pyrolysis of the solid support of the Wang resin .

Thermo-Oxidative Degradation Process

- The [4-(hydroxymethyl)phenoxymethyl]polystyrene resin was also studied in the context of thermo-oxidative degradation .

- Model-free and model-based kinetic methods were applied to evaluate the complexity of reactions during the degradation process .

Hydroxymethylfurfural (HMF) Production

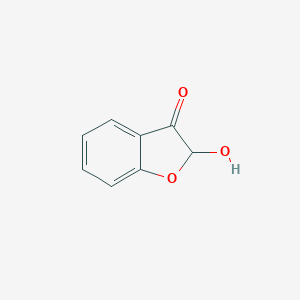

- Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars .

- HMF is a white low-melting solid which is highly soluble in both water and organic solvents .

- The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

- HMF can form in sugar-containing food, particularly as a result of heating or cooking .

- HMF is classified as a food improvement agent and is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products .

- It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Production of 2,5-Furandicarboxylic Acid

- Of these, the most important is 2,5-furandicarboxylic acid, which has been proposed as a replacement for terephthalic acid in the production of polyesters .

Biomass Conversion

- 5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .

Enzyme Engineering

- HMF oxidase (HMFO) from Methylovorus sp. is a recently characterized flavoprotein oxidase .

- HMFO is a remarkable enzyme as it is able to oxidize 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA): a catalytic cascade of three oxidation steps .

- Because HMF can be formed from fructose or other sugars and FDCA is a polymer building block, this enzyme has gained interest as an industrially relevant biocatalyst .

- The thermostable HMFO variant tolerates the presence of cosolvents and also remained thermotolerant after introduction of additional mutations aimed at improving the catalytic activity .

- Due to its stability and catalytic efficiency, the final HMFO variant is a promising candidate for industrial scale production of FDCA from HMF .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUZCWFCJRJSU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-D-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)

![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)